molecular formula C11H16N2O3S B6629558 (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid

Cat. No. B6629558
M. Wt: 256.32 g/mol
InChI Key: PEQFJNMTXLTHEL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MTCA, has been found to have a variety of biochemical and physiological effects that make it useful for a range of experiments.

Mechanism of Action

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid works by binding to the amino acid transporter system L and blocking the uptake of essential amino acids in cancer cells. This leads to a decrease in protein synthesis and cell growth, making (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid has been found to have a variety of other biochemical and physiological effects. For example, (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid has been shown to increase insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation of using (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid. For example, researchers could investigate the use of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid in combination with other cancer therapies to enhance their effectiveness. Additionally, researchers could explore the potential applications of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid in other areas, such as the treatment of diabetes or the development of new antibiotics. Overall, (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carbonyl chloride with N-Boc-L-leucine methyl ester, followed by deprotection and coupling with N-methyl-D-glucamine.

Scientific Research Applications

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid has been used in a variety of scientific research applications, including studies on the regulation of protein synthesis, the role of amino acid transporters in cancer cells, and the development of new antibiotics. In particular, (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid has been found to be a potent inhibitor of the amino acid transporter system L, which is involved in the uptake of essential amino acids in cancer cells.

properties

IUPAC Name

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-6(2)4-8(11(15)16)13-10(14)9-5-12-7(3)17-9/h5-6,8H,4H2,1-3H3,(H,13,14)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQFJNMTXLTHEL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)C(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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